molecular formula C10H13NO3S B3157890 4-(Pyrrolidin-1-YL)benzenesulfonic acid CAS No. 853789-34-1

4-(Pyrrolidin-1-YL)benzenesulfonic acid

Cat. No. B3157890
CAS RN: 853789-34-1
M. Wt: 227.28 g/mol
InChI Key: UCMDYZOTFPIAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Pyrrolidin-1-YL)benzenesulfonic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds related to “this compound” can be carried out in a multi-step manner in which intermediate pyrrolidine derivatives are obtained by reaction of different precursors . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzenesulfonic acid group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Pyrrolidin-1-YL)benzenesulfonic acid in laboratory experiments is its ability to maintain the pH of the solution, which is crucial for the stability and activity of proteins and enzymes. Moreover, this compound is readily available and inexpensive, making it a popular choice for researchers. However, one limitation of using this compound is that it can interfere with some assays, such as colorimetric assays, due to its absorbance at certain wavelengths.

Future Directions

1. Development of new 4-(Pyrrolidin-1-YL)benzenesulfonic acid derivatives with improved properties for protein stabilization and enzyme activity.
2. Investigation of the effect of this compound on different cell types and tissues to determine its cytotoxicity.
3. Exploration of the use of this compound in drug delivery systems.
4. Application of this compound in the development of biosensors for detecting biomolecules.
5. Study of the interaction between this compound and different proteins and enzymes to understand its mechanism of action in more detail.
In conclusion, this compound is a versatile compound that has found numerous applications in scientific research. Its ability to stabilize proteins and enzymes, maintain the pH of the solution, and prevent non-specific binding of antibodies makes it an essential reagent in biochemistry and physiology. Further research is needed to explore its potential in different fields and to develop new derivatives with improved properties.

Scientific Research Applications

4-(Pyrrolidin-1-YL)benzenesulfonic acid has been extensively used in scientific research due to its ability to stabilize proteins and enzymes. It is commonly used as a buffer in biochemical and physiological experiments to maintain the pH of the solution. This compound is also used as a blocking agent to prevent non-specific binding of antibodies in immunoassays. Moreover, it is used as a reagent to prepare DNA and RNA samples for electrophoresis.

properties

IUPAC Name

4-pyrrolidin-1-ylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-15(13,14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMDYZOTFPIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622933
Record name 4-(Pyrrolidin-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853789-34-1
Record name 4-(Pyrrolidin-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of H2SO4 (6.8 g, 68.00 mmol) in diethylether (80 mL) was added to 1-phenylpyrrolidine (10 g, 68.03 mmol) in diethylether (20 mL) at 0° C. The diethylether was decanted, and the resulting solution was stirred for 3 hours at 170° C., then concentrated in vacuo to afford 7.3 g (43%) of 4-(pyrrolidin-1-yl)benzenesulfonic acid as a white solid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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